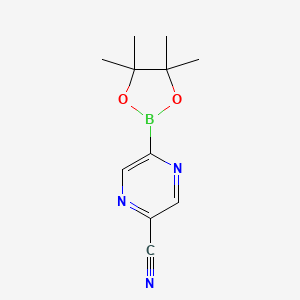![molecular formula C14H18ClN3O2 B12291334 4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate est un composé chimique de formule moléculaire C14H18ClN3O2. C’est un dérivé de l’acide benzoïque et contient un cycle pyrazole, qui est un cycle à cinq chaînons avec deux atomes d’azote. Ce composé est souvent utilisé comme brique de base dans la synthèse organique et a diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate implique généralement la réaction de l’acide 4-(chlorométhyl)benzoïque avec le 1,3-diméthylpyrazole en présence d’une base telle que l’hydroxyde de sodium. La réaction est effectuée dans un solvant organique comme l’éthanol ou le méthanol sous reflux. Le produit résultant est ensuite traité avec de l’acide chlorhydrique pour obtenir le sel de chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer un mélange et une réaction efficaces. La purification du produit est réalisée par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Ammoniac ou amines primaires dans l’éthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés d’acide benzoïque substitués.
Applications De Recherche Scientifique
L’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut interagir avec les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation des voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-[(2,4-diaminoptéridine-6-yl)méthyl-méthylamino]benzoïque ; chlorhydrate : Un autre dérivé de l’acide benzoïque avec un substituant différent sur le cycle pyrazole.
Acide 4-[(1H-imidazol-1-yl)méthyl]benzoïque : Contient un cycle imidazole au lieu d’un cycle pyrazole.
Unicité
L’acide 4-[[(1,3-diméthylpyrazol-4-yl)méthylamino]méthyl]benzoïque ; chlorhydrate est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C14H18ClN3O2 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10-13(9-17(2)16-10)8-15-7-11-3-5-12(6-4-11)14(18)19;/h3-6,9,15H,7-8H2,1-2H3,(H,18,19);1H |
Clé InChI |
WSLKFKJCHGIZOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



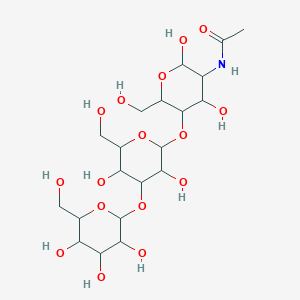

![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)
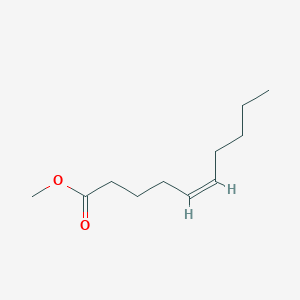


![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)

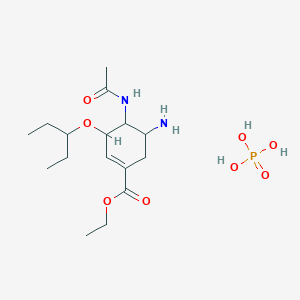
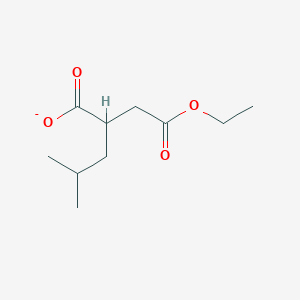
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

